molecular formula C19H18N2O B2954167 N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023846-03-8

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2954167
CAS RN: 1023846-03-8
M. Wt: 290.366
InChI Key: YSAOPMKVFKDLQY-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide” is likely a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a phenyl group, and a cyclopentane carboxamide group (a cyclopentane ring with a carboxamide substituent) .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and carboxylic acids or their derivatives .


Chemical Reactions Analysis

Compounds with similar functional groups often undergo reactions such as nucleophilic substitution, condensation, and various other organic reactions .

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Activity

Research has explored the synthesis of heterocyclic compounds with thiophene-2-carboxamide, aiming at new antibiotic and antibacterial drugs. These compounds, including derivatives of N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide, were evaluated for their activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Ahmed, 2007).

Structural Characterization and Chemical Properties

The structural and chemical properties of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been studied, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. These studies involve X-ray diffraction and spectroscopic analyses, contributing to our understanding of their crystalline structures and potential chemical applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Conformational Analysis of Phenylalanine Analogues

Detailed conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, have been explored. This research provides insights into the structural aspects of similar carboxamides and their potential applications in designing bioactive compounds (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

Electrophilic Amination and Synthesis Applications

Studies on the electrophilic amination of carbanions using N-carboxamido oxaziridines have highlighted the synthesis applications of related carboxamides. These findings contribute to the broader knowledge of nitrogen incorporation into organic molecules, potentially useful in synthesizing N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide analogues (Armstrong, Atkin, & Swallow, 2000).

Synthesis and Corrosion Inhibition

Research on the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown their effectiveness as corrosion inhibitors. This application is significant for the chemical industry, demonstrating the versatility of N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide and its derivatives in material science (Abu-Rayyan et al., 2022).

properties

IUPAC Name

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-14-15-7-6-10-17(13-15)21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAOPMKVFKDLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-1-phenylcyclopentane-1-carboxamide

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